molecular formula C29H29F2N3O8 B606452 Cadazolid CAS No. 1025097-10-2

Cadazolid

Cat. No. B606452
M. Wt: 585.56
InChI Key: XWFCFMXQTBGXQW-GOSISDBHSA-N
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Description

Cadazolid is a novel antibiotic with potent activity against Clostridium difficile . It belongs to the class of organic compounds known as quinoline carboxylic acids .


Synthesis Analysis

Cadazolid was synthesized at Actelion Pharmaceuticals Ltd . The chemical structure of cadazolid combines the pharmacophores of oxazolidinone and fluoroquinolone antibiotics .


Molecular Structure Analysis

The chemical formula of Cadazolid is C29H29F2N3O8 . The exact mass is 585.19 and the molecular weight is 585.560 .


Chemical Reactions Analysis

Cadazolid acts as a potent inhibitor of protein synthesis, while inhibition of DNA synthesis was also observed, albeit only at substantially higher concentrations of the drug . Cadazolid was well tolerated up to 3000 mg given twice daily for 10 days .


Physical And Chemical Properties Analysis

Cadazolid has a molar mass of 585.561 g·mol −1 . The majority of the compound was recovered unchanged in the faeces, thus resulting in high concentrations at the site of action (colon) .

Scientific Research Applications

Application

Cadazolid is a novel quinoxolidinone antibiotic that inhibits protein synthesis in bacteria. It’s particularly effective against Gram-positive bacteria .

Method

Cadazolid binds to the peptidyl transferase centre (PTC) of the bacterial ribosome, interfering with the peptidyl transferase reaction. This prevents the bacteria from synthesizing proteins, which is essential for their growth and survival .

Results

In vitro protein synthesis inhibition by cadazolid was shown in Escherichia coli and Staphylococcus aureus, including an isolate resistant against linezolid, the prototypical oxazolidinone antibiotic .

2. Treatment of Clostridium Difficile-Associated Diarrhea

Application

Cadazolid is being developed for the treatment of Clostridium difficile-associated diarrhea (CDAD). CDAD is a common cause of nosocomial antibiotic-associated infectious diarrhea .

Method

Cadazolid is administered orally. In the study, single and multiple oral doses of cadazolid between 30 mg and 3000 mg were tested in a total of 64 healthy male subjects .

Results

Cadazolid was well tolerated up to 3000 mg given twice daily for 10 days. The most common adverse event was headache, with no observed relationship between dose or treatment duration and adverse events. Plasma concentrations of cadazolid were low .

3. Bypassing Resistance Mechanisms

Application

Cadazolid is being developed as a hybrid antibiotic that uses a unique mechanism to bypass the resistance mechanisms used in current treatments .

Method

Cadazolid’s bacteriostatic properties were tested against different strains of C. difficile, including toxigenic and hypervirulent strains. The study used in vitro assays, including time-kill assays and measurement of toxin production and spore formation .

Results

Cadazolid was found to be active against all strains tested, with a MIC range of 0.125 to 0.5 μg/ml and was more potent than other antibiotics such as linezolid, ciprofloxacin, and moxifloxacin. In addition to being more potent, the MICs for cadazolid were not significantly increased in linezolid-resistant strains or strains resistant to fluoroquinolones .

4. Targeting Key Proteins in Clostridium

Application

Cadazolid is being developed to target key proteins in Clostridium, which should prevent recurrent infections and lower rates of mortality and antibiotic resistance .

Method

Mutation of GerS and CwlD followed by spore counting and resistance testing determined that these two spore proteins are key to spore resistance mechanisms .

Results

Cadazolid should be further tested in clinical trials in combination with other antibiotics to demonstrate spore reduction or elimination of resurgent infections .

5. Overcoming Antibiotic Resistance

Application

Cadazolid is being developed as a hybrid antibiotic that uses a unique mechanism to bypass the resistance mechanisms used in current treatments .

Method

Cadazolid’s bacteriostatic properties were tested against different strains of C. difficile, including toxigenic and hypervirulent strains. The study used in vitro assays, including time-kill assays and measurement of toxin production and spore formation .

Results

Cadazolid was found to be active against all strains tested, with a MIC range of 0.125 to 0.5 μg/ml and was more potent than other antibiotics such as linezolid, ciprofloxacin, and moxifloxacin. In addition to being more potent, the MICs for cadazolid were not significantly increased in linezolid-resistant strains or strains resistant to fluoroquinolones .

6. Prevention of Recurrent Infections

Application

Cadazolid is being developed to prevent initial and recurrent infections and prevent contamination of hospital environments with resistant spores .

Method

Mutation of GerS and CwlD followed by spore counting and resistance testing determined that these two spore proteins are key to spore resistance mechanisms .

Results

Cadazolid should be further tested in clinical trials in combination with other antibiotics to demonstrate spore reduction or elimination of resurgent infections .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCFMXQTBGXQW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F2N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145234
Record name Cadazolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadazolid

CAS RN

1025097-10-2
Record name Cadazolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadazolid [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadazolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cadazolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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